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Compound of Interest

Compound Name: AK 295

Cat. No.: B1664479 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on managing the gastrointestinal (GI) side effects

associated with the investigational MDM2 antagonist, ASTX295. The information is presented

in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)
Q1: What is ASTX295 and how does it work?

A1: ASTX295 is a novel, orally administered small molecule antagonist of the human Murine

Double Minute 2 (MDM2) protein.[1][2][3] In cancer cells with wild-type TP53, MDM2 can be

overexpressed, leading to the inhibition of the p53 tumor suppressor protein.[3][4][5] ASTX295

is designed to block the interaction between MDM2 and p53, thereby reactivating p53's tumor

suppressor functions, which can lead to cell cycle arrest and apoptosis in cancer cells.[3][6]

The drug was designed with a short half-life to potentially reduce on-target toxicities, such as

thrombocytopenia, that have been observed with other MDM2 antagonists.[2][5]

Q2: What are the most common gastrointestinal side effects observed with ASTX295 in

preclinical and clinical studies?

A2: In the Phase 1 clinical study (ASTX295-01), the most frequently reported treatment-related

gastrointestinal adverse events were nausea, diarrhea, and vomiting.[1][2][4] These events

were also identified as dose-limiting toxicities.[1][2][4]
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Q3: How frequent are the gastrointestinal side effects of ASTX295?

A3: The incidence of gastrointestinal side effects was evaluated in the Phase 1 study for two

different dosing regimens. The 660 mg twice-weekly regimen was selected as the

recommended Phase 2 dose due to a lower incidence and shorter duration of GI adverse

events compared to the daily regimen.[1]

Quantitative Data Summary
The following table summarizes the incidence of the most common treatment-related

gastrointestinal adverse events from the ASTX295-01 Phase 1 clinical trial.[1][2][4]

Adverse Event 400 mg Once Daily (QD)
660 mg Twice Weekly
(BIW)

Nausea 76.2% 71.4%

Diarrhea 76.2% 47.6%

Vomiting 33.3% 33.3%

Grade 3 GI AEs 14.3% 9.5%

Grade ≥ 4 GI AEs None Reported None Reported

Signaling Pathway
The diagram below illustrates the mechanism of action of ASTX295 in reactivating the p53

signaling pathway.
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ASTX295 Mechanism of Action
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Caption: Mechanism of ASTX295 in blocking MDM2 and activating p53.

Troubleshooting Guides
Issue: Subject is experiencing nausea and/or vomiting.

Troubleshooting Steps:

Assess Severity: Grade the nausea and vomiting according to the Common Terminology

Criteria for Adverse Events (CTCAE).
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Dose Modification: For persistent or high-grade nausea and vomiting, consider a dose

reduction or interruption of ASTX295 as per the study protocol. The intermittent dosing

schedule (660 mg twice weekly) has been shown to have a lower incidence of GI side

effects.[1]

Supportive Care:

Recommend small, frequent meals and avoiding spicy or greasy foods.

Consider prophylactic antiemetics prior to ASTX295 administration. Standard antiemetics

such as 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine receptor antagonists

(e.g., prochlorperazine) may be beneficial.

Monitor: Closely monitor the subject's fluid and electrolyte balance, especially with persistent

vomiting.

Issue: Subject is experiencing diarrhea.

Troubleshooting Steps:

Assess Severity: Grade the diarrhea according to the CTCAE.

Rule out Infectious Causes: If clinically indicated, obtain a stool sample to rule out infectious

etiologies.

Dose Modification: For Grade 2 or higher diarrhea, a dose interruption or reduction of

ASTX295 may be necessary.

Supportive Care:

Initiate loperamide as a first-line anti-diarrheal agent.

Encourage increased oral fluid intake to prevent dehydration.

Recommend a bland, low-fiber diet.

Escalation of Care: For loperamide-refractory diarrhea, consider consulting a

gastroenterologist. While not specifically studied for ASTX295, treatments used for other
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targeted therapy-induced diarrhea, such as oral budesonide, may be considered.[7]

Experimental Protocols
Protocol: Management of ASTX295-Induced Nausea and Vomiting

Prophylaxis (for subjects with a history of treatment-related nausea):

Administer a 5-HT3 receptor antagonist (e.g., ondansetron 8-16 mg orally) 30-60 minutes

prior to each dose of ASTX295.

Treatment of Breakthrough Nausea/Vomiting:

Administer a dopamine receptor antagonist (e.g., prochlorperazine 10 mg orally every 6

hours as needed).

If vomiting persists, consider intravenous administration of antiemetics and hydration.

Dose Adjustment:

If Grade 2 nausea/vomiting persists for more than 3 days despite optimal antiemetic

therapy, consider reducing the dose of ASTX295 to the next lower level.

For Grade 3 or 4 nausea/vomiting, hold ASTX295 until resolution to Grade 1 or baseline,

then restart at a reduced dose.

Protocol: Management of ASTX295-Induced Diarrhea

Initial Management (Grade 1-2):

Administer loperamide 4 mg orally at the first sign of loose stools, followed by 2 mg every

4 hours or after each loose stool, not to exceed 16 mg per 24 hours.

Instruct the subject to maintain a food and fluid diary.

Management of Persistent/High-Grade Diarrhea (Grade 2 for >48 hours or Grade 3):

Hold ASTX295 treatment.
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Continue aggressive loperamide therapy.

If no improvement within 24-48 hours, consider adding oral budesonide 9 mg once daily.[7]

Monitor electrolytes and provide intravenous fluids as needed.

Resumption of Treatment:

Once diarrhea resolves to Grade 1 or baseline, ASTX295 may be resumed at a reduced

dose level.

Logical Workflow for GI Side Effect Management
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Caption: Workflow for the management of gastrointestinal side effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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